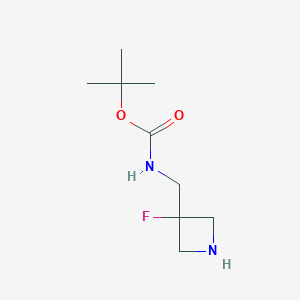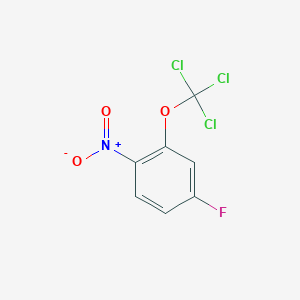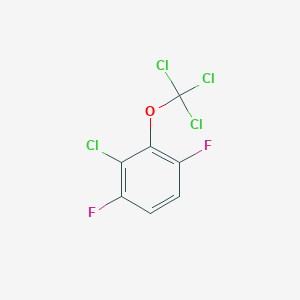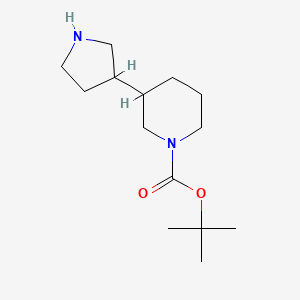
Tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate
Descripción general
Descripción
Tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate is a chemical compound with the molecular formula C9H17FN2O2 . It is also known by other names such as tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate .
Molecular Structure Analysis
The molecular structure of Tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate consists of 9 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 204.24 g/mol.Aplicaciones Científicas De Investigación
Histamine H4 Receptor Ligands
- A study by Altenbach et al. (2008) explored the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). This included optimizing the potency of compounds like 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, which demonstrated significant anti-inflammatory and antinociceptive activity in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Synthesis and Biological Evaluation
- Sanjeevarayappa et al. (2015) reported on the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate. The study detailed its crystal structure and evaluated its in vitro antibacterial and anthelmintic activity, showing moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Synthesis of Drug Intermediates
- Geng Min (2010) developed an efficient process for synthesizing tert-butyl pyrrolidin-3-ylmethylcarbamate, starting from itaconic acid ester. This process was noted for its simplicity, cost efficiency, and environmental friendliness, highlighting its relevance in the production of important drug intermediates (Geng Min, 2010).
Cytotoxicity Studies
- Nakagawa et al. (1994) conducted a comparative study on the toxic effects of butylated hydroxytoluene and its methylcarbamate derivative, terbucarb, in isolated rat hepatocytes. This research provided insights into the comparative cytotoxicity of these compounds (Nakagawa et al., 1994).
Metabolism in Insects and Mice
- Douch and Smith (1971) explored the metabolism of compounds like 3,5-di-tert-butylphenyl N-methylcarbamate in various species, including insects and mice. Their study revealed oxidation products formed by hydroxylation, contributing to a deeper understanding of the metabolic pathways of these compounds in different species (Douch & Smith, 1971).
Propiedades
IUPAC Name |
tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2/c1-8(2,3)14-7(13)12-6-9(10)4-11-5-9/h11H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKOGVNBUZVYTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CNC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene](/img/structure/B1402212.png)



![1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1402219.png)

![3-[Chloro(difluoro)methoxy]-1,2,4,5-tetrafluoro-benzene](/img/structure/B1402223.png)


![Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B1402228.png)

![5-(Cbz-amino)-2-azaspiro[3.3]heptane](/img/structure/B1402230.png)

![2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene](/img/structure/B1402235.png)